![molecular formula C33H35FN2O4 B1145637 5-Dehydroxy (3S)-Atorvastatin CAS No. 887196-26-1](/img/no-structure.png)
5-Dehydroxy (3S)-Atorvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a drug usually includes its chemical structure, the class of compounds it belongs to, and its therapeutic use. For example, Atorvastatin is a statin drug used to lower cholesterol .
Synthesis Analysis
This refers to the process used to manufacture the drug on a laboratory or industrial scale. It involves a series of chemical reactions, with each step requiring specific reagents and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the drug interacts with other substances. It could include its metabolism in the body, or how it reacts under various conditions in the lab .Physical and Chemical Properties Analysis
This includes studying properties like solubility, stability, melting point, boiling point, etc. These properties can affect how the drug is formulated and administered .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Dehydroxy (3S)-Atorvastatin involves the conversion of Atorvastatin to the desired product through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Tetrahydrofuran", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Atorvastatin is treated with sodium hydroxide and hydrogen peroxide in acetic acid and methanol to form the corresponding lactone intermediate.", "The lactone intermediate is then reduced with sodium borohydride in tetrahydrofuran to form the corresponding alcohol intermediate.", "The alcohol intermediate is then treated with methanesulfonic acid to form the corresponding mesylate intermediate.", "The mesylate intermediate is then treated with sodium bicarbonate and water to form the desired product, 5-Dehydroxy (3S)-Atorvastatin." ] } | |
CAS-Nummer |
887196-26-1 |
Molekularformel |
C33H35FN2O4 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1 |
InChI-Schlüssel |
FXHZSTVKUASKCJ-MHZLTWQESA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Synonyme |
(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.